2-Acetamido-1,2-Dideoxynojirmycin
Overview
Description
Acetamidodideoxynojirimycin: is a synthetic iminosugar derivative known for its potent inhibitory effects on glycosidases, particularly hexosaminidases. This compound has garnered significant attention due to its potential therapeutic applications in treating various lysosomal storage disorders and other diseases.
Mechanism of Action
Target of Action
2-Acetamido-1,2-Dideoxynojirmycin primarily targets hexosaminidases , a group of enzymes that catalyze the hydrolysis of terminal, non-reducing N-acetyl-β-D-glucosamine (GlcNAc) and N-acetyl-β-D-galactosamine (GalNAc) residues in glycoproteins, gangliosides, and glycosaminoglycans .
Mode of Action
As a potent and selective inhibitor of hexosaminidases , this compound interacts with these enzymes, suppressing their activity . This interaction results in the inhibition of the breakdown of complex sugars, altering the normal metabolic processes within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the N-glycosylation pathway . By inhibiting hexosaminidases, this compound disrupts the normal breakdown of glycoproteins, gangliosides, and glycosaminoglycans, leading to an accumulation of these complex sugars within the cell .
Result of Action
The inhibition of hexosaminidases by this compound leads to a disruption in the normal metabolic processes within the cell . This can result in the accumulation of complex sugars, which may have therapeutic potential for the treatment of various diseases, including several lysosomal storage disorders .
Biochemical Analysis
Biochemical Properties
2-Acetamido-1,2-Dideoxynojirmycin interacts with N-Acetyl-3-hexosaminidase (HEX), a member of lysosomal hydrolases . HEX catalyzes the hydrolysis of terminal, non-reducing N-acetyl-|3-D-glucosamine (GlcNAc) and N-acetyl-(3-D-galactosamine (GalNAc) residues in glycoproteins, gangliosides, and glycosaminoglycans (GAGs) .
Cellular Effects
In the cellular context, this compound, by inhibiting HEX, can influence cell function. HEX, when released by chondrocytes into the extracellular compartment, promotes cartilage matrix degradation . Therefore, the inhibition of HEX by this compound could potentially prevent this degradation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the enzyme beta-hexosaminidase . This inhibition prevents the hydrolysis of terminal, non-reducing N-acetyl-|3-D-glucosamine (GlcNAc) and N-acetyl-(3-D-galactosamine (GalNAc) residues in glycoproteins, gangliosides, and glycosaminoglycans (GAGs) .
Metabolic Pathways
This compound is involved in the metabolic pathway of N-acetyl-|3-D-glucosamine (GlcNAc) and N-acetyl-(3-D-galactosamine (GalNAc) residues in glycoproteins, gangliosides, and glycosaminoglycans (GAGs) . It interacts with the enzyme N-Acetyl-3-hexosaminidase (HEX) in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetamidodideoxynojirimycin typically involves the stereoselective reduction of corresponding nitro or azido sugars, followed by acylation. One common method includes the reduction of 2-nitro-1,2-dideoxy-D-glucitol to the corresponding amine, which is then acetylated to yield acetamidodideoxynojirimycin .
Industrial Production Methods: Industrial production of acetamidodideoxynojirimycin involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: Acetamidodideoxynojirimycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of acetamidodideoxynojirimycin, such as oxo derivatives, amine derivatives, and substituted iminosugars.
Scientific Research Applications
Chemistry: In chemistry, acetamidodideoxynojirimycin is used as a ligand for the affinity purification of N-acetylglucosaminidases. It serves as a transition state analogue inhibitor, helping to identify and characterize glycosidases .
Biology: In biological research, this compound is utilized to study enzyme mechanisms and to inhibit specific glycosidases, providing insights into cellular processes involving glycoproteins and glycolipids.
Medicine: Medically, acetamidodideoxynojirimycin shows promise in treating lysosomal storage disorders by inhibiting enzymes that degrade glycosaminoglycans. It is also being explored for its potential in cancer therapy and antiviral treatments.
Industry: In the industrial sector, acetamidodideoxynojirimycin is used in the production of pharmaceuticals and as a biochemical tool in various research applications.
Comparison with Similar Compounds
Deoxynojirimycin: Another iminosugar with similar glycosidase inhibitory properties.
Miglitol: A derivative used as an antidiabetic agent.
Voglibose: Another glycosidase inhibitor used in diabetes management.
Uniqueness: Acetamidodideoxynojirimycin is unique due to its specific inhibitory effects on hexosaminidases and its potential therapeutic applications in lysosomal storage disorders. Its structural modifications enhance its selectivity and potency compared to other iminosugars.
Properties
IUPAC Name |
N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRAQQUMMCVTAV-LXGUWJNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C(C1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909404 | |
Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105265-96-1 | |
Record name | 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105265961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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